molecular formula C9H20O2Si B7949338 Cyclohexyl(dimethoxymethyl)silane

Cyclohexyl(dimethoxymethyl)silane

Cat. No.: B7949338
M. Wt: 188.34 g/mol
InChI Key: NOXHSFLLJVATGM-UHFFFAOYSA-N
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Description

Cyclohexyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C9H20O2Si. It is a colorless to almost colorless liquid that is used in various chemical applications. The compound is known for its unique properties, including its ability to act as a coupling agent and its reactivity with other chemical species .

Preparation Methods

Cyclohexyl(dimethoxymethyl)silane can be synthesized through several methods. One common method involves the reaction of methyl dimethoxy silane with cyclohexane halide and magnesium powder in the presence of a catalyst under nitrogen protection. The reaction mixture is heated and stirred, followed by the slow addition of cyclohexane halide. The mixture is then refluxed, cooled, filtered, and rectified to obtain the final product . This method is advantageous due to its simplicity, high yield, and high conversion rate.

Chemical Reactions Analysis

Cyclohexyl(dimethoxymethyl)silane undergoes various chemical reactions, including:

Scientific Research Applications

Cyclohexyl(dimethoxymethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl(dimethoxymethyl)silane involves its ability to form stable bonds with other chemical species. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants .

Comparison with Similar Compounds

Cyclohexyl(dimethoxymethyl)silane can be compared with other similar organosilicon compounds, such as:

Properties

IUPAC Name

cyclohexyl(dimethoxymethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXHSFLLJVATGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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